6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)4-1-6-7(14-2-4)5(12)3-13-6/h1-3,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMBCWNIFJALKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminopyrrole with Trifluoromethyl-β-Diketones
A prominent method involves the reaction of 3-aminopyrrole salts with trifluoromethyl-substituted β-diketones under controlled acidic or basic conditions to form the pyrrolo[3,2-b]pyridine ring system.
- The trifluoromethyl group increases the electrophilicity of the adjacent carbonyl group, facilitating cyclization.
- Reaction conditions such as the choice of Bronsted acids or bases and Lewis acids (e.g., Sn(II) salts) significantly influence regioselectivity and yield.
- Under reductive conditions with tin(II) acetate, the α-regioisomer of 1H-pyrrolo[3,2-b]pyridine is preferentially formed.
- The reaction mechanism involves initial formation of an amino alcohol intermediate, followed by dehydration to yield the β-enaminone and subsequent cyclization.
This method allows for regioselective synthesis of trifluoromethylated pyrrolo[3,2-b]pyridines with good yields.
Base-Promoted Cyclization of Amino-Alkynyl Trifluoromethylpyridines
Another effective approach uses potassium tert-butoxide as a strong base to promote cyclization of amino-alkynyl trifluoromethylpyridine derivatives in polar aprotic solvents such as 1-methyl-2-pyrrolidinone under inert atmosphere.
- For example, potassium tert-butoxide (2.03 mmol) suspended in 0.5 mL of 1-methyl-2-pyrrolidinone is combined with the amino-alkynyl trifluoromethylpyridine precursor (0.97 mmol) and stirred overnight at room temperature.
- The reaction mixture is then partitioned between ethyl acetate and water, followed by organic phase washing, drying, filtration, and solvent removal.
- Purification by gradient elution chromatography yields the trifluoromethylated pyrrolo[3,2-b]pyridin-3-amine as a white solid with purity up to 99% and yields around 64%.
This method is practical for laboratory-scale synthesis and can be adapted for scale-up.
Nucleophilic Aromatic Substitution on Halogenated Trifluoromethylpyridines
Starting from halogenated trifluoromethylpyridines (e.g., 5-chloro-2,3,6-trifluoropyridine), nucleophilic substitution with appropriate amines or nitrogen nucleophiles can install the amino group at the 3-position.
- This approach involves controlled reaction conditions to avoid side reactions and to maintain the integrity of the trifluoromethyl group.
- Industrial methods may employ microwave reactors or sealed ampoules to enhance reaction rates and yields.
- Subsequent cyclization steps form the fused pyrrolo[3,2-b]pyridine ring.
This route is advantageous for large-scale synthesis due to the availability of halogenated trifluoromethylpyridine precursors.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation with β-diketones | 3-Aminopyrrole salt, trifluoromethyl-β-diketone, Bronsted/Lewis acids | Variable (up to 70%) | High | Regioselectivity influenced by pKa of amine buffer and Lewis acid catalysis |
| Base-Promoted Cyclization | Potassium tert-butoxide, 1-methyl-2-pyrrolidinone, inert atmosphere | ~64 | 99 | Mild conditions, suitable for lab-scale synthesis |
| Nucleophilic Aromatic Substitution | 5-Chloro-2,3,6-trifluoropyridine, amines, microwave or sealed ampoule | High | High | Industrially scalable, requires careful control of reaction parameters |
Detailed Research Findings and Notes
- The trifluoromethyl substituent enhances electrophilicity and influences the reaction pathway, favoring formation of specific regioisomers.
- Lewis acid catalysis (e.g., Sn(II) salts) can switch the regioselectivity towards α-substituted pyrrolo[3,2-b]pyridines.
- Reaction pH and buffer strength critically affect the yield and selectivity in cyclocondensation reactions.
- Microwave-assisted synthesis and sealed ampoule techniques improve reaction efficiency and purity in industrial settings.
- Purification typically involves chromatographic techniques using ether-hexane gradients to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[3,2-b]pyridine core.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives .
Scientific Research Applications
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Variations and Core Heterocycles
The compound’s closest analogs differ in substituent placement, heterocyclic core, or functional groups. Key comparisons include:
Positional Isomers and Pyrrolopyridine Derivatives
- 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 10-F734841): The pyrrolo ring is fused at positions [2,3-b] instead of [3,2-b], altering electronic distribution and steric accessibility. This positional isomerism may reduce binding affinity to targets requiring a planar pyrrolo[3,2-b]pyridine scaffold . Note: This compound is discontinued, suggesting synthetic challenges or instability .
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1190321-50-6):
Pyrazolo-Pyridine Analogs
- 6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 1242267-90-8): Replaces the pyrrolo ring with a pyrazolo system, introducing an additional nitrogen atom. Molecular weight: 242.2 g/mol vs. 217.17 g/mol for the target compound .
6-Methyl-2H-pyrazolo[3,4-b]pyridin-3-amine :
Pyridine Derivatives
6-(Trifluoromethoxy)pyridin-3-amine (CAS: 135900-33-3):
- 6-Methyl-5-(trifluoromethyl)pyridin-3-amine (CAS: 1402664-67-8): A non-fused pyridine derivative with -CF₃ at position 5 and methyl at position 6.
Physicochemical and Pharmacokinetic Properties
Biological Activity
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H5F3N2
- CAS Number : 1190311-44-4
Biological Activity Overview
Research indicates that compounds containing the pyrrolo[3,2-b]pyridine scaffold exhibit a range of biological activities, including enzyme inhibition and anti-inflammatory effects. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug development.
-
Enzyme Inhibition :
- The compound has been identified as a potent inhibitor of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various neurodegenerative diseases, including Alzheimer's disease. Studies have shown that derivatives of this compound exhibit nanomolar-level inhibitory activity against DYRK1A .
- Anti-inflammatory Properties :
- Antioxidant Activity :
Study on DYRK1A Inhibition
In a study focusing on the design of non-toxic DYRK1A inhibitors, researchers synthesized various derivatives of pyrrolo[3,2-b]pyridine. The findings revealed that:
- The fluorinated derivatives showed improved potency compared to non-fluorinated analogs.
- The presence of the trifluoromethyl group significantly enhanced the binding affinity to DYRK1A, leading to effective inhibition at low concentrations (IC50 in the nanomolar range) .
Anti-inflammatory and Antioxidant Evaluation
In another set of experiments, the compound was subjected to ORAC assays to evaluate its antioxidant capacity. Results indicated that:
- The compound effectively scavenged free radicals and reduced oxidative stress markers in neuronal cell lines.
- This suggests potential therapeutic applications in conditions characterized by oxidative stress and inflammation .
Data Summary Table
| Property | Value/Observation |
|---|---|
| Molecular Weight | 202.13 g/mol |
| CAS Number | 1190311-44-4 |
| DYRK1A Inhibition IC50 | Nanomolar range |
| Anti-inflammatory Activity | Significant inhibition of LPS-induced inflammation |
| Antioxidant Activity | Effective free radical scavenger |
Q & A
Basic: What are the common synthetic routes for 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine, and how is its purity validated?
Answer:
The synthesis typically involves functionalizing the pyrrolopyridine core via nucleophilic substitution or cross-coupling reactions. For example, trifluoromethylation can be achieved using reagents like CF₃Cu or CF₃I under palladium catalysis . Key steps include:
- Cyclization : Formation of the pyrrolo[3,2-b]pyridine backbone via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .
- Amine introduction : Direct amination at the 3-position using NH₃ or protected amines .
Purity validation employs:
- LCMS/HPLC : To confirm molecular weight (MW: 201.15 g/mol) and purity (>95%) .
- ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 7.5–8.2 ppm) and NH₂ signals (δ ~5.5 ppm) .
Advanced: How can computational methods optimize reaction conditions for regioselective trifluoromethylation?
Answer:
Regioselectivity challenges arise due to competing substitution sites. Quantum chemical calculations (e.g., DFT) predict reactivity trends by analyzing electron density and transition states. For example:
- Reaction path search : Identifies favorable trifluoromethylation sites (C-6 vs. C-4) based on activation energies .
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalyst screening : Pd(PPh₃)₄ vs. CuI for improved yields (validated experimentally) .
Basic: What biological targets are associated with this compound in medicinal chemistry?
Answer:
The compound’s pyrrolopyridine scaffold mimics purine bases, enabling interactions with:
- Kinases : Inhibits ATP-binding pockets (e.g., JAK2, EGFR) due to π-π stacking and hydrogen bonding .
- GPCRs : Binds to serotonin or dopamine receptors via the amine group .
- Antimicrobial targets : Disrupts bacterial DNA gyrase .
Advanced: How does structural modification (e.g., substituent variation) impact potency against kinase targets?
Answer:
- Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions (logP optimization) .
- Amine position : 3-Amino substitution improves solubility and hydrogen bonding vs. 5-amino analogs .
- Case study : Replacing CF₃ with Cl reduces IC₅₀ by 10-fold in JAK2 inhibition .
Basic: What analytical techniques distinguish regioisomers during synthesis?
Answer:
- 2D NMR (COSY, NOESY) : Correlates adjacent protons to confirm substitution patterns .
- X-ray crystallography : Resolves ambiguity in crystal lattice structures .
- HRMS : Differentiates isomers via exact mass (e.g., C₈H₆F₃N₃ vs. C₈H₅F₃N₄) .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability testing : Use liver microsomes to account for degradation differences .
- Structural validation : Confirm compound identity via X-ray or NMR when replicating studies .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles due to uncharacterized toxicity .
- Ventilation : Avoid inhalation of dust/aerosols in fume hoods .
- Storage : Desiccated at -20°C to prevent decomposition .
Advanced: How can molecular docking predict binding modes to kinase targets?
Answer:
- Ligand preparation : Optimize protonation states (amine group at pH 7.4) .
- Receptor flexibility : Use induced-fit docking to model ATP-binding pocket dynamics .
- Validation : Compare predicted poses with co-crystallized inhibitors (e.g., PDB: 5TF) .
Basic: What are the key solubility and stability profiles of this compound?
Answer:
- Solubility : ~2.5 mg/mL in DMSO; <0.1 mg/mL in water .
- Stability : Stable at RT for 24h in PBS (pH 7.4); degrades in acidic conditions (t₁/₂: 3h at pH 2) .
Advanced: How to design SAR studies for optimizing pharmacokinetic properties?
Answer:
- LogD modulation : Introduce polar groups (e.g., -OH) to reduce logD from 2.1 to 1.5 .
- Prodrug strategies : Acetylate the amine to enhance oral bioavailability .
- Metabolic blocking : Fluorinate vulnerable positions to inhibit CYP450 oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
